N-(4-amino-2-methylphenyl)-2-(4-methylpiperidin-1-yl)acetamide

Lipophilicity ADME Membrane Permeability

PDE4 inhibitor research demands exact structural fidelity-generic piperidine-acetamides cannot replicate the 4-amino-2-methyl group's contribution to isoform selectivity and off-target profiles. This compound delivers: • Confirmed PDE4 inhibitory activity (ChEMBL) with distinct 4-amino-2-methylanilide pharmacophore • logP 2.84 & PSA 58.36 Ų enabling membrane permeability SAR within a matched chemical series • ≥98% purity for reproducible quantitative pharmacology; superior to 90-95% fragment analogs

Molecular Formula C15H23N3O
Molecular Weight 261.36 g/mol
CAS No. 436090-56-1
Cat. No. B1270572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-amino-2-methylphenyl)-2-(4-methylpiperidin-1-yl)acetamide
CAS436090-56-1
Molecular FormulaC15H23N3O
Molecular Weight261.36 g/mol
Structural Identifiers
SMILESCC1CCN(CC1)CC(=O)NC2=C(C=C(C=C2)N)C
InChIInChI=1S/C15H23N3O/c1-11-5-7-18(8-6-11)10-15(19)17-14-4-3-13(16)9-12(14)2/h3-4,9,11H,5-8,10,16H2,1-2H3,(H,17,19)
InChIKeyKWXJNDJYYJHGFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Amino-2-methylphenyl)-2-(4-methylpiperidin-1-yl)acetamide: Identity & Procurement


N-(4-amino-2-methylphenyl)-2-(4-methylpiperidin-1-yl)acetamide (CAS 436090-56-1) is a piperidine-acetamide derivative classified as a small-molecule phosphodiesterase 4 (PDE4) inhibitor [1]. The compound incorporates a 4-amino-2-methylaniline moiety linked via an acetamide bridge to a 4-methylpiperidine ring, yielding a molecular formula of C₁₅H₂₃N₃O (MW 261.36 g/mol) with a calculated logP of 2.84 and polar surface area (PSA) of 58.36 Ų [2]. It is commercially available at purities of ≥95% to ≥98% from multiple vendors for research and development applications .

N-(4-Amino-2-methylphenyl)-2-(4-methylpiperidin-1-yl)acetamide: Generic Substitution Risks


Piperidine-acetamide derivatives are a broad class of PDE4 inhibitors, yet subtle variations in the aniline substituent pattern, lipophilicity, and hydrogen-bonding capacity profoundly alter target engagement and selectivity [1]. The 4-amino-2-methylphenyl group in CAS 436090-56-1 confers a distinct physicochemical signature—specifically, an elevated logP of 2.84 and a balanced PSA of 58.36 Ų—that distinguishes it from simpler analogs such as 2-(4-methylpiperidin-1-yl)acetamide (MW 156.2, lacking an aromatic anilide) and N-(4-amino-2-methylphenyl)acetamide (logP 2.19, lacking the piperidine-acetamide extension) [2][3]. These differences in molecular complexity, lipophilicity, and hydrogen-bond donor/acceptor counts mean that substituting a 'generic' piperidine-acetamide or an aniline fragment cannot reproduce the binding interactions and ADME profile of the full scaffold . Procurement of the exact compound ensures experimental reproducibility and eliminates confounding variables caused by structural mismatch.

N-(4-Amino-2-methylphenyl)-2-(4-methylpiperidin-1-yl)acetamide: Quantitative Differentiation


Higher Lipophilicity vs. Fragment Analog

CAS 436090-56-1 exhibits a calculated logP of 2.84, which is 0.65 log units higher than the simpler aniline fragment N-(4-amino-2-methylphenyl)acetamide (logP 2.19) [1][2]. This 30% increase in logP reflects the contribution of the 4-methylpiperidine-acetamide extension, which significantly enhances the compound's lipophilicity and is predicted to improve passive membrane permeability relative to the fragment analog .

Lipophilicity ADME Membrane Permeability

Molecular Complexity vs. Minimal Scaffold

The target compound (MW 261.36) is 67% larger than the minimal scaffold 2-(4-methylpiperidin-1-yl)acetamide (MW 156.2) and incorporates a substituted aniline ring that provides additional π-stacking and hydrogen-bonding interactions with PDE4 enzyme pockets . The presence of the 4-amino-2-methylphenyl group increases the number of hydrogen-bond donors to 2 and acceptors to 4, compared to 1 donor and 2 acceptors in the minimal scaffold [1].

Molecular Complexity Target Binding Specificity

Assay-Ready Purity Specifications

CAS 436090-56-1 is commercially available with verified minimum purity specifications of 95% (AKSci) and ≥98% (MolCore, Chemscene, Leyan), exceeding the ≥95% threshold commonly specified for fragment-like comparators such as 2-(4-methylpiperidin-1-yl)acetamide . The higher purity grade (≥98%) reduces the risk of confounding impurities in concentration-response assays and supports more accurate IC₅₀ determinations.

Purity Reproducibility Quality Control

Unique 4-Amino-2-Methylanilide Scaffold

A chemical space analysis reveals that the 4-amino-2-methyl substitution pattern on the phenyl ring, combined with the 4-methylpiperidine-acetamide linkage, represents a distinct scaffold not duplicated by common commercial analogs. N-(4-methoxyphenyl)-2-(4-methylpiperidin-1-yl)acetamide (CAS 708281-90-7) replaces the 4-amino group with a 4-methoxy group, altering hydrogen-bonding character and electron density, while N-(4-amino-2-methylphenyl)acetamide (CAS 56891-59-9) lacks the piperidine-acetamide portion altogether, truncating the PDE4 pharmacophore [1][2].

Chemical Space Scaffold Diversity SAR

N-(4-Amino-2-methylphenyl)-2-(4-methylpiperidin-1-yl)acetamide: Application Scenarios


PDE4 Inhibitor Screening and Hit-to-Lead SAR

The compound's confirmed PDE4 inhibitory activity profile, documented in ChEMBL, makes it suitable as a starting point for PDE4-targeted hit-to-lead optimization. Its distinct 4-amino-2-methylanilide pharmacophore, combined with the 4-methylpiperidine-acetamide linker, provides a scaffold with measurable lipophilicity (logP 2.84) that supports cell permeability assessment early in SAR exploration [1][2].

Defined Purity for Cell-Based PDE4 Assays

The availability of CAS 436090-56-1 at ≥98% purity ensures that observed cellular effects can be attributed to the intended compound rather than impurities. This purity level, superior to the 90–95% typical for fragment analogs, is critical for quantitative pharmacology studies where concentration-response curve accuracy is paramount .

Aniline Substitution Effects on PDE4 Selectivity

Because the 4-amino-2-methyl substitution pattern is not duplicated in commercially available alternatives such as the 4-methoxy or unsubstituted phenyl analogs, CAS 436090-56-1 enables researchers to specifically interrogate the contribution of the 4-amino-2-methyl group to PDE4 isoform selectivity and off-target profiles [3][4].

ADME Profiling and Permeability via Elevated logP

The compound's calculated logP of 2.84, significantly higher than the fragment analog N-(4-amino-2-methylphenyl)acetamide (logP 2.19), makes it a useful probe for studying the relationship between lipophilicity and membrane permeability within a matched chemical series. This enables direct comparison of ADME parameters across compounds with incremental structural complexity [5][6].

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